Purified Class A β-Lactamase Inhibition: Relebactam is 9- to 120-Fold Less Potent than Avibactam in Biochemical Assays
In direct head-to-head biochemical assays against purified class A serine β-lactamases (SBLs), relebactam demonstrates markedly inferior inhibitory potency compared to the clinically approved DBO avibactam. Across a panel of clinically important enzymes including CTX-M-15, L2, KPC-2, KPC-3, and KPC-4, relebactam exhibited IC50 values that were 9- to 120-fold higher (i.e., less potent) than those of avibactam [1]. X-ray crystallography revealed that relebactam's C2-linked piperidine ring sterically clashes with Asn104 (CTX-M-15) or His/Trp105 (L2 and KPCs), whereas avibactam's smaller C2 carboxyamide group avoids this steric hindrance [2].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against purified class A SBLs |
|---|---|
| Target Compound Data | Relebactam: IC50 values not numerically specified in abstract; defined as 9- to 120-fold higher (less potent) than avibactam |
| Comparator Or Baseline | Avibactam: baseline IC50 (specific values not provided in abstract; serves as reference for fold-difference calculation) |
| Quantified Difference | 9- to 120-fold higher IC50 (less potent) for relebactam versus avibactam |
| Conditions | Purified class A SBLs (CTX-M-15, L2, KPC-2, KPC-3, KPC-4); biochemical inhibition assay |
Why This Matters
Procurement decisions for β-lactamase inhibitor research must account for this substantial biochemical potency deficit, which may affect assay sensitivity requirements and in vitro experimental design when selecting between DBO analogs.
- [1] Tooke CL, Hinchliffe P, Lang PA, Mulholland AJ, Brem J, Schofield CJ, et al. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrob Agents Chemother. 2019;63(10):e00564-19. View Source
- [2] Tooke CL, Hinchliffe P, Lang PA, et al. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam. Antimicrob Agents Chemother. 2019;63(10). PDB ID: 6QWB. View Source
